molecular formula C19H29N3O2S B2438715 N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953230-93-8

N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2438715
CAS RN: 953230-93-8
M. Wt: 363.52
InChI Key: HBRPJPQUJHEHRE-UHFFFAOYSA-N
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Description

“N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a cyclohexyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group, all attached to an oxalamide moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual building blocks (cyclohexyl, thiophen-2-ylmethyl, piperidin-4-ylmethyl), followed by their assembly via suitable coupling reactions. The exact synthetic route would depend on various factors, including the availability of starting materials and the required yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, a thiophene ring, and a piperidine ring, all connected via methylene (-CH2-) linkers to an oxalamide group. The spatial arrangement of these groups would be determined by the specific stereochemistry at the connection points .


Chemical Reactions Analysis

As an organic compound, “N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide” would be expected to undergo various types of chemical reactions characteristic of its functional groups. For example, the oxalamide group could participate in acid-base reactions, the thiophene ring might undergo electrophilic aromatic substitution, and the piperidine ring could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide” would be determined by its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, its melting and boiling points would depend on the strength of intermolecular forces, and its reactivity would be determined by the electronic configuration of its atoms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it has biological activity, it would depend on its ability to interact with specific target molecules in the body, which in turn would be influenced by its molecular structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and minimize risk .

Future Directions

Future research on “N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide” could involve further exploration of its synthesis, characterization of its properties, investigation of its potential biological activity, and assessment of its safety profile .

properties

IUPAC Name

N'-cyclohexyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c23-18(19(24)21-16-5-2-1-3-6-16)20-13-15-8-10-22(11-9-15)14-17-7-4-12-25-17/h4,7,12,15-16H,1-3,5-6,8-11,13-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRPJPQUJHEHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

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